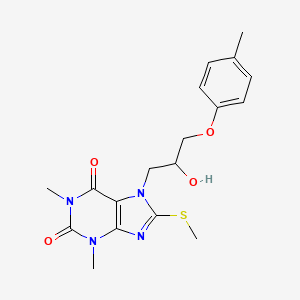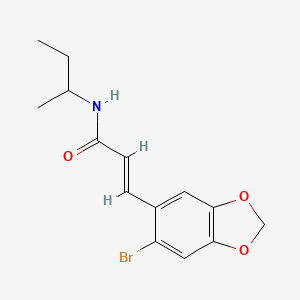
3-Clorobenzoato de 2-metilquinolin-8-ilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylquinolin-8-yl 3-chlorobenzoate is a compound that is likely to share characteristics with the 8-hydroxyquinoline derivatives and chloroquinoline compounds described in the provided papers. Although none of the papers directly discuss 2-Methylquinolin-8-yl 3-chlorobenzoate, they provide insights into similar compounds which can be used to infer properties and reactivity patterns of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves reactions such as O-acylation, as seen in the synthesis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, which was performed using a triethylamine-mediated reaction between 8-hydroxyquinolin-2(1H)-one and 4-chlorobenzoyl chloride . Similar methodologies could potentially be applied to synthesize 2-Methylquinolin-8-yl 3-chlorobenzoate, with modifications to the starting materials to include a 2-methylquinoline moiety.
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives has been extensively studied using spectroscopic methods such as FT-IR, NMR, and mass spectrometry . X-ray crystallography has also been employed to determine the crystal structure and confirm molecular interactions such as C-H...π and π-π interactions . These techniques would be relevant for analyzing the molecular structure of 2-Methylquinolin-8-yl 3-chlorobenzoate.
Chemical Reactions Analysis
Chloroquinoline derivatives are known to participate in various chemical reactions. For instance, 2-chloroquinoline derivatives have been used as thiol-specific tagging reagents in liquid chromatography, indicating their reactivity towards nucleophiles . Additionally, the chlorination of methylquinolines has been achieved using phosphorus pentachloride, suggesting that chloroquinoline compounds can undergo further halogenation under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives can be inferred from their spectroscopic data and thermal analyses. For example, the thermal properties of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate were characterized using thermal analysis, which would be relevant for understanding the stability and decomposition patterns of 2-Methylquinolin-8-yl 3-chlorobenzoate . The electronic and adsorption properties of similar compounds have been described using DFT calculations and Monte Carlo simulations, which could also be applied to predict the properties of 2-Methylquinolin-8-yl 3-chlorobenzoate .
Aplicaciones Científicas De Investigación
- Los derivados de quinolina, incluyendo el 3-clorobenzoato de 2-metilquinolin-8-ilo, sirven como andamios privilegiados en el desarrollo de fármacos. Los investigadores han explorado su potencial como agentes anticancerígenos, inhibidores de quinasas y otros objetivos terapéuticos .
- Los compuestos basados en quinolina han demostrado propiedades anticancerígenas prometedoras. Los investigadores han sintetizado derivados como el this compound para inhibir las principales tirosina quinasas receptoras (RTK) involucradas en la formación de vasos tumorales .
- La síntesis del this compound implica una reacción de O-acilación mediada por trietilamina entre 8-hidroxiquinolin-2(1H)-ona y cloruro de 4-clorobenzoílo .
- Los análisis espectroscópicos, espectro métricos y térmicos han caracterizado el derivado de 2-oxoquinolina, proporcionando información sobre su estructura molecular y comportamiento térmico .
Química Medicinal y Descubrimiento de Fármacos
Actividad Anticancerígena
Reacciones de Heterociclos
Propiedades Térmicas y Estructura Molecular
Estrategias de Síntesis Química
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets .
Mode of Action
Quinoline derivatives, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives have been reported to influence several biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Quinoline derivatives have been reported to exhibit a range of biological activities .
Action Environment
Environmental factors can significantly impact the action of quinoline derivatives .
Propiedades
IUPAC Name |
(2-methylquinolin-8-yl) 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-11-8-9-12-4-3-7-15(16(12)19-11)21-17(20)13-5-2-6-14(18)10-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKKVMZUVWYHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC(=CC=C3)Cl)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~4~-(3,4-dimethylphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517517.png)
![3-(3-Methylbutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2517519.png)
![1-(5-chloro-2-methylphenyl)-N-(4-(4-chlorophenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2517520.png)
![4-[(1Z)-2-Carbamoyl-2-cyanoeth-1-EN-1-YL]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B2517521.png)

![N-[2-({2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}sulfanyl)-4-oxo-3(4H)-quinazolinyl]-2-phenylacetamide](/img/structure/B2517523.png)
![N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517525.png)

![Tert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate](/img/structure/B2517533.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2517534.png)


![2-[(1,3-Dimethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2517538.png)